An In-depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol
An In-depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)cyclopentan-1-ol is a diol featuring a cyclopentane ring substituted with a hydroxyl group and a hydroxymethyl group. Its stereochemistry and the presence of two hydroxyl moieties make it a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties of 3-(Hydroxymethyl)cyclopentan-1-ol, details general experimental protocols for their determination, and illustrates its utility as a key intermediate in the synthesis of carbocyclic nucleosides.
Core Physical Properties
The physical characteristics of 3-(Hydroxymethyl)cyclopentan-1-ol are crucial for its handling, application in synthesis, and for purification processes. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that some of the data, particularly the boiling and melting points, are predicted values derived from computational models due to a lack of extensive experimental validation in publicly available literature. The compound's appearance as an oil at room temperature suggests a melting point below ambient conditions.
Data Presentation: Physical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 1007125-14-5 | For (1S,3S) stereoisomer[1] |
| Appearance | Oil | [1] |
| Boiling Point | 246.5 ± 8.0 °C (Predicted) | [1] |
| Melting Point | Not available | Expected to be below room temperature |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa | 15.05 ± 0.10 (Predicted) | [1] |
Experimental Protocols
The determination of the physical properties of a compound like 3-(Hydroxymethyl)cyclopentan-1-ol follows standard laboratory procedures. Below are detailed methodologies for the key experiments that would be employed to ascertain these values experimentally.
Boiling Point Determination (Micro Method)
Given the likely high boiling point and the potential for limited sample availability in a research setting, a micro-boiling point determination method is appropriate.
Apparatus:
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Thiele tube or a similar heating block
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Thermometer
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Capillary tube (sealed at one end)
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Small test tube
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Heat source (Bunsen burner or hot plate)
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Mineral oil or other suitable heating fluid
Procedure:
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A small amount of 3-(Hydroxymethyl)cyclopentan-1-ol is placed in the small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
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The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube filled with mineral oil, ensuring the rubber band or attachment is above the oil level.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is discontinued, and the apparatus is allowed to cool slowly.
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The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
The density of liquid 3-(Hydroxymethyl)cyclopentan-1-ol can be determined using a pycnometer or by the straightforward mass/volume method.
Apparatus:
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Analytical balance
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Graduated cylinder or volumetric flask (for a less precise measurement)
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Pycnometer (for a more precise measurement)
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Temperature-controlled water bath
Procedure (using a graduated cylinder):
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The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
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A known volume of 3-(Hydroxymethyl)cyclopentan-1-ol is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
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The mass of the graduated cylinder containing the liquid is then measured.
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The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
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The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
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For higher accuracy, this measurement should be performed at a controlled temperature, as density is temperature-dependent.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental property.
Apparatus:
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Small test tubes
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Vortex mixer or stirring rod
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A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)
Procedure:
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Approximately 0.1 g of 3-(Hydroxymethyl)cyclopentan-1-ol is placed into a series of clean, dry test tubes.
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To each test tube, 1 mL of a different solvent is added.
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The test tubes are agitated using a vortex mixer or stirred vigorously for a set period (e.g., 1-2 minutes).
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The mixture is then observed to determine if the compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.
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Observations are recorded for each solvent.
Application in Synthesis: A Workflow for Carbocyclic Nucleosides
3-(Hydroxymethyl)cyclopentan-1-ol is a crucial chiral precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents due to their increased metabolic stability.
A common strategy for the synthesis of carbocyclic nucleosides involves the coupling of the protected cyclopentane moiety with a nucleobase, often via a Mitsunobu reaction. This reaction allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry at the reacting center.
Below is a DOT script and the corresponding diagram illustrating a generalized workflow for the synthesis of a carbocyclic nucleoside from 3-(Hydroxymethyl)cyclopentan-1-ol.
Caption: Synthetic workflow for a carbocyclic nucleoside.
The Mitsunobu reaction is a key step in this pathway. The mechanism involves the activation of the hydroxyl group of the protected cyclopentanol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates a nucleophilic substitution by the nucleobase, proceeding with an inversion of configuration at the stereocenter.
Caption: Simplified Mitsunobu reaction mechanism.
Conclusion
3-(Hydroxymethyl)cyclopentan-1-ol is a valuable chemical entity with physical properties that make it a versatile intermediate in organic synthesis. While much of the quantitative data is based on predictive models, established experimental protocols can be readily applied to determine these properties with high accuracy. Its role as a chiral building block, particularly in the synthesis of carbocyclic nucleosides, highlights its importance in the field of medicinal chemistry and drug development. The synthetic workflow presented illustrates a common and effective strategy for leveraging the unique structure of this compound to create complex and biologically relevant molecules. Further experimental investigation into its physical properties will undoubtedly be beneficial for its broader application in research and development.
